

physicochemical properties of 2-(Dimethylamino)-4,6-pyrimidinediol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(Dimethylamino)-4,6-pyrimidinediol

Cat. No.: B189740

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **2-(Dimethylamino)-4,6-pyrimidinediol**

For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of **2-(Dimethylamino)-4,6-pyrimidinediol**. Due to the limited availability of extensive experimental data in publicly accessible literature, this guide focuses on summarizing the known properties and outlining general methodologies for its synthesis and evaluation based on structurally related pyrimidine derivatives.

Physicochemical Properties

A summary of the key chemical and physical properties for **2-(Dimethylamino)-4,6-pyrimidinediol** is presented in the table below. This information is crucial for its handling, formulation, and analytical characterization.

Property	Value
CAS Number	5738-14-7 [1] [2] [3]
Molecular Formula	C ₆ H ₉ N ₃ O ₂ [1] [4]
Molecular Weight	155.15 g/mol [4]
Appearance	White to off-white solid [5]
Melting Point	300 °C [6] [7]
Boiling Point	300 °C [6]
Density	1.36 g/cm ³ [6]
Flash Point	183.9 °C [6]
Solubility	Soluble in DMSO, sparingly soluble in water and ethanol [5]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **2-(Dimethylamino)-4,6-pyrimidinediol** is not readily available in the reviewed literature, the synthesis of structurally related pyrimidine derivatives typically proceeds through the condensation of a β -dicarbonyl compound with a guanidine derivative.[\[8\]](#)

General Synthesis of **2-(Dimethylamino)-4,6-pyrimidinediol**

The synthesis can be achieved through a cyclocondensation reaction between a substituted guanidine and a malonic ester derivative in the presence of a base.[\[9\]](#)

Materials:

- N,N-Dimethylguanidine hydrochloride
- Diethyl malonate
- Sodium ethoxide (or metallic sodium in absolute ethanol)

- Absolute ethanol
- Hydrochloric acid (for neutralization)

Procedure:

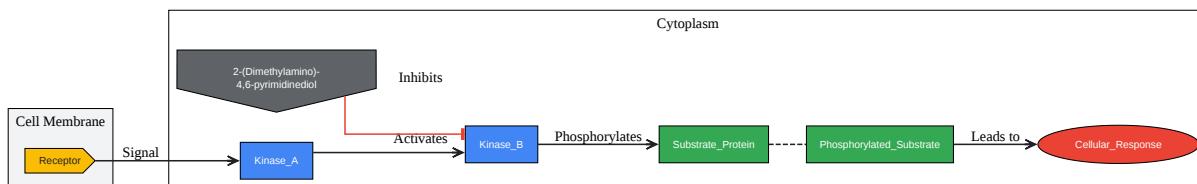
- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.
- To the sodium ethoxide solution, add N,N-Dimethylguanidine hydrochloride and stir until it dissolves.^[9]
- Add diethyl malonate dropwise to the reaction mixture.^[9]
- Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).^[9]
- After completion, cool the reaction mixture to room temperature and neutralize with hydrochloric acid.^[9]
- The precipitated product, **2-(Dimethylamino)-4,6-pyrimidinediol**, is collected by filtration, washed with cold ethanol, and dried under vacuum.^[9]

Characterization

The identity and purity of the synthesized **2-(Dimethylamino)-4,6-pyrimidinediol** should be confirmed using standard analytical techniques:

- ^1H NMR Spectroscopy: To confirm the proton environment of the molecule.^[10]
- ^{13}C NMR Spectroscopy: To identify the number and types of carbon atoms.^[10]
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.^[10]

Potential Biological Activity and Signaling Pathways

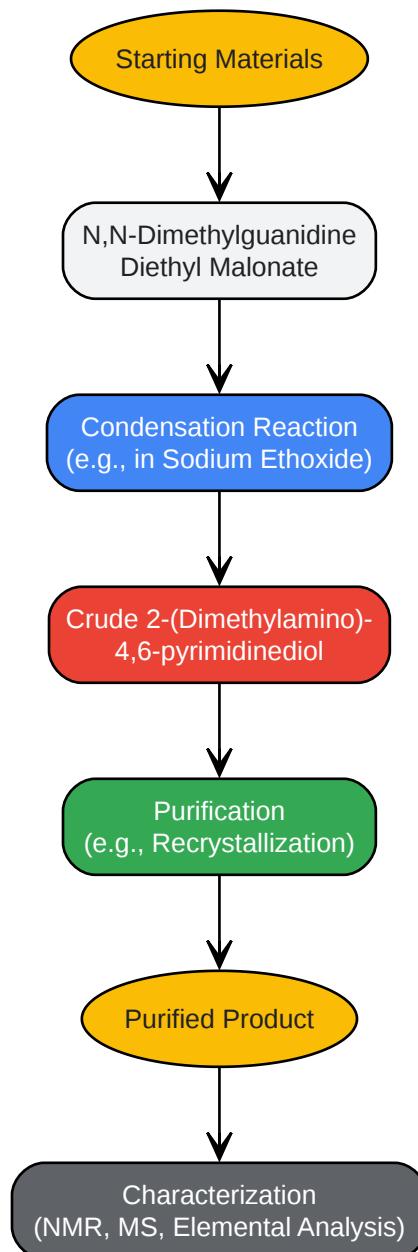

The biological activities of **2-(Dimethylamino)-4,6-pyrimidinediol** have not been extensively reported. However, the pyrimidine scaffold is a common feature in a wide range of biologically

active molecules, suggesting potential therapeutic applications for this compound.[8]

Analogous pyrimidine derivatives have demonstrated a variety of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[8]

Hypothetical Signaling Pathway as a Kinase Inhibitor

Based on the activities of related pyrimidine compounds, **2-(Dimethylamino)-4,6-pyrimidinediol** could potentially interact with various cellular signaling pathways. A hypothetical pathway, illustrating a possible mechanism of action as a kinase inhibitor, is presented below. It is important to note that this is a generalized representation and requires experimental validation for this specific compound.[8]

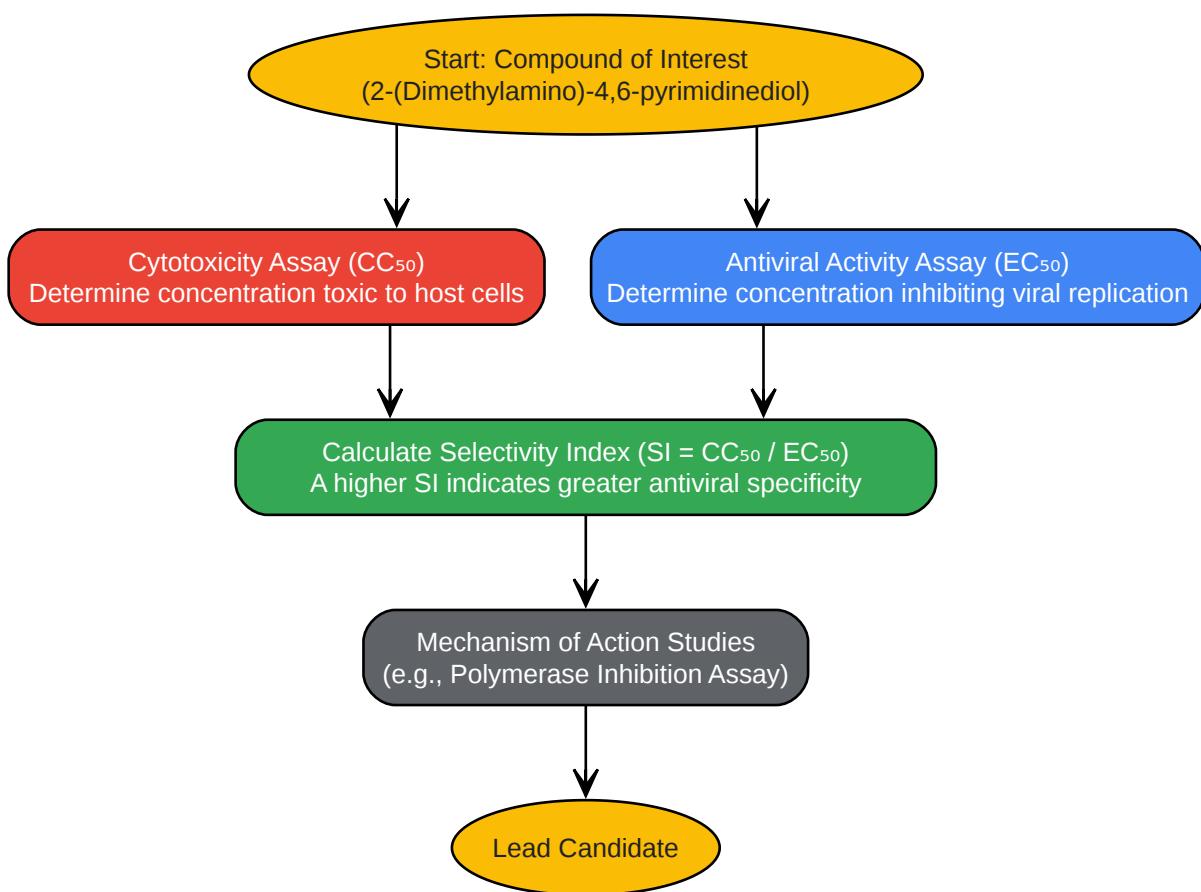

[Click to download full resolution via product page](#)

Hypothetical signaling pathway showing potential kinase inhibition.

Experimental Workflows

Synthesis Workflow

A generalized workflow for the synthesis of **2-(Dimethylamino)-4,6-pyrimidinediol** is depicted below. This serves as a foundational methodology that can be adapted for its synthesis.[8]



[Click to download full resolution via product page](#)

Generalized workflow for the synthesis of **2-(Dimethylamino)-4,6-pyrimidinediol**.

In Vitro Antiviral Screening Workflow

The following diagram illustrates a typical workflow for the initial in vitro screening of a potential antiviral compound like **2-(Dimethylamino)-4,6-pyrimidinediol**.^[5]

[Click to download full resolution via product page](#)

Workflow for in vitro antiviral screening.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. scbt.com [scbt.com]
- 3. scbt.com [scbt.com]
- 4. 2-(DIMETHYLAMINO)-4,6-PYRIMIDINEDIOL | 5738-14-7 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]

- 6. echemi.com [echemi.com]
- 7. labsolu.ca [labsolu.ca]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [physicochemical properties of 2-(Dimethylamino)-4,6-pyrimidinediol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b189740#physicochemical-properties-of-2-dimethylamino-4-6-pyrimidinediol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com